molecular formula C10H13BO3 B1232053 2-(Cyclopropylmethoxy)phenylboronic acid CAS No. 1050510-36-5

2-(Cyclopropylmethoxy)phenylboronic acid

Cat. No.: B1232053
CAS No.: 1050510-36-5
M. Wt: 192.02 g/mol
InChI Key: FWFQJSWJLZPMAL-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative featuring a cyclopropylmethoxy substituent at the ortho position of the phenyl ring. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its ability to form stable boronate intermediates with transition metals like palladium . The cyclopropylmethoxy group imparts unique steric and electronic properties, enhancing solubility in organic solvents while maintaining reactivity for diverse synthetic applications, including pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

[2-(cyclopropylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFQJSWJLZPMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400746
Record name 2-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050510-36-5
Record name 2-(Cyclopropylmethoxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Cyclopropylmethoxy)benzeneboronic acid
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Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The reactivity and applications of boronic acids are heavily influenced by substituent type, position, and electronic nature. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Molecular Weight Reactivity Notes Applications
2-(Cyclopropylmethoxy)phenylboronic acid Cyclopropylmethoxy at C2 C10H13BO3 207.02 Moderate reactivity; electron-donating group improves solubility Drug intermediates, cross-couplings
5-(Cyclopropylmethoxy)-2,4-difluorophenylboronic acid (BB-6924) Cyclopropylmethoxy at C5, F at C2/C4 C10H10BF2O3 241.00 Enhanced reactivity due to electron-withdrawing F groups Fluorinated polymers, specialty materials
2,4-Dichloro-5-(cyclopropylmethoxy)phenylboronic acid Cl at C2/C4, cyclopropylmethoxy at C5 C10H11BCl2O3 260.91 High reactivity; Cl activates electrophilic coupling Agrochemical synthesis
Phenylboronic acid (PBA) No substituents C6H7BO2 121.93 High reactivity; benchmark for couplings General organic synthesis
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Chloro and fluoro substituents (e.g., BB-6924, 2,4-dichloro analog) increase reactivity by stabilizing transition states in cross-couplings .
  • Electron-Donating Groups (EDGs): The cyclopropylmethoxy group in the parent compound reduces electrophilicity compared to EWGs but improves lipophilicity, aiding membrane permeability in drug candidates .
  • Steric Effects: Bulky substituents like cyclopropylmethoxy at ortho positions can hinder coupling efficiency but enhance selectivity for less sterically crowded reaction sites .

Stability and Handling

  • Free Boronic Acids vs. Pinacol Esters: Pinacol esters (e.g., 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-dioxaborolane in ) exhibit superior stability and shelf life compared to free boronic acids, making them preferable for long-term storage .
  • Solubility: Cyclopropylmethoxy derivatives generally show better solubility in organic solvents (e.g., THF, DCM) than non-substituted analogs like PBA, facilitating reactions in non-polar media .

Research Findings and Mechanistic Insights

  • Cross-Coupling Efficiency: Studies indicate that EWGs (Cl, F) accelerate oxidative addition in palladium-catalyzed reactions, whereas EDGs (cyclopropylmethoxy) may slow this step but improve transmetallation efficiency .
  • Steric vs. Electronic Trade-offs: Multi-substituted analogs (e.g., 3-(Cyclopropylmethoxy)-4-(trifluoromethoxy)phenylboronic acid, BB-4352) face steric challenges but enable precise regioselectivity in complex molecule synthesis .

Biological Activity

2-(Cyclopropylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique cyclopropylmethoxy substitution on the phenyl ring, may exhibit various pharmacological properties, particularly in the context of enzyme inhibition and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BO3. Its structure features a boron atom bonded to a phenyl group, which is further substituted with a cyclopropylmethoxy group. This specific substitution pattern is believed to influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phenylboronic acid derivatives, including this compound. Research indicates that phenylboronic acids can act as inhibitors against various bacterial enzymes, particularly serine β-lactamases (SBLs), which are responsible for antibiotic resistance in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa.

  • Mechanism of Action : The compound exhibits its antimicrobial effects by inhibiting the activity of β-lactamases, thereby restoring the efficacy of β-lactam antibiotics such as meropenem. The fractional inhibitory concentration index (FICI) tests have shown that certain derivatives can synergistically protect β-lactams from hydrolysis by these enzymes .
  • Case Studies : In vitro studies demonstrated that this compound derivatives effectively inhibited SBLs at low micromolar concentrations, with some compounds showing FICI values significantly below the threshold of 0.5 when tested against clinical strains .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research:

  • Serine β-Lactamases : The binding affinity of this compound to class A and C β-lactamases was assessed using molecular docking and enzyme kinetics. Results indicated that this compound could serve as a scaffold for developing new SBL inhibitors .
  • Cyclic AMP Modulation : Although less explored, preliminary findings suggest that boronic acids may influence cyclic AMP levels in certain cellular contexts, potentially affecting signaling pathways related to various physiological processes .

Comparative Analysis of Related Compounds

To illustrate the unique properties of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameMolecular FormulaUnique Features
3-(Cyclopropylmethoxy)-5-methylphenylboronic acidC10H13BO3Different position of substituents
4-Methylphenylboronic acidC7H9BO3Simpler structure without cyclopropane
2-(Methoxy)-5-methylphenylboronic acidC10H13BO3Features a methoxy instead of cyclopropane

Pharmacokinetics and Toxicity

The pharmacokinetic profile and safety considerations for this compound are critical for its development as a therapeutic agent:

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